Ethyl 2-cyano-3-(2-fluoroanilino)prop-2-enoate

Antimicrobial Structure-Activity Relationship Fluorine Chemistry

Ethyl 2-cyano-3-(2-fluoroanilino)prop-2-enoate (CAS 934070-55-0, C12H11FN2O2, MW 234.23) is an alpha-cyano enaminone derivative characterized by an ortho-fluoro substituted aniline moiety. This electron-deficient acrylate scaffold features a conjugated enaminone system that serves as a versatile intermediate in heterocyclic synthesis and as a pharmacophore in bioactive small molecules.

Molecular Formula C12H11FN2O2
Molecular Weight 234.23 g/mol
Cat. No. B11820868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-cyano-3-(2-fluoroanilino)prop-2-enoate
Molecular FormulaC12H11FN2O2
Molecular Weight234.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=CNC1=CC=CC=C1F)C#N
InChIInChI=1S/C12H11FN2O2/c1-2-17-12(16)9(7-14)8-15-11-6-4-3-5-10(11)13/h3-6,8,15H,2H2,1H3
InChIKeyGUXJSHDCEAORRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-cyano-3-(2-fluoroanilino)prop-2-enoate: A Specialized Fluorinated Enaminone Building Block for Chemical Biology and Medicinal Chemistry


Ethyl 2-cyano-3-(2-fluoroanilino)prop-2-enoate (CAS 934070-55-0, C12H11FN2O2, MW 234.23) is an alpha-cyano enaminone derivative characterized by an ortho-fluoro substituted aniline moiety [1]. This electron-deficient acrylate scaffold features a conjugated enaminone system that serves as a versatile intermediate in heterocyclic synthesis and as a pharmacophore in bioactive small molecules [2]. The ortho-fluorine substitution imparts distinct electronic and steric properties that differentiate it from non-fluorinated or differently substituted analogs, with documented applications in antimicrobial and HDAC inhibition research .

Why Ethyl 2-cyano-3-(2-fluoroanilino)prop-2-enoate Cannot Be Replaced by Non-Fluorinated or Para/Meta-Substituted Enaminone Analogs


Substitution of the ortho-fluoro group in ethyl 2-cyano-3-(2-fluoroanilino)prop-2-enoate with hydrogen, other halogens, or altering its position to para or meta results in significant changes to molecular properties and biological activity. The ortho-fluorine atom introduces unique electronic effects (strong -I inductive effect and +M resonance donation) that modulate the electron density of the enaminone system, affecting both reactivity in synthetic transformations and interactions with biological targets . Studies on related anilino enaminones demonstrate that ortho-substitution often leads to non-parametric deviations in activity compared to para- or meta-substituted analogs, with steric and electronic factors combining to produce unpredictable outcomes [1]. Consequently, direct substitution with non-fluorinated or differently substituted analogs cannot be assumed to yield equivalent results in either synthetic applications or biological assays, making this specific ortho-fluoro derivative an essential, non-interchangeable building block for reproducible research outcomes [2].

Quantitative Differentiation Evidence for Ethyl 2-cyano-3-(2-fluoroanilino)prop-2-enoate


Ortho-Fluoro Substitution Confers Distinct Antimicrobial Potency Compared to Non-Fluorinated and Para-Fluoro Analogs

Ethyl 2-cyano-3-(2-fluoroanilino)prop-2-enoate demonstrates measurable antimicrobial activity against Staphylococcus aureus with an MIC of 32 μg/mL and against Candida albicans with an MIC of 64 μg/mL, correlating with membrane disruption observed in fluorescence assays . In contrast, the non-fluorinated parent analog (ethyl 2-cyano-3-(phenylamino)prop-2-enoate) and para-fluoro substituted derivative exhibit significantly reduced or no activity in comparable assays, highlighting the critical role of ortho-fluorine positioning for antimicrobial efficacy [1].

Antimicrobial Structure-Activity Relationship Fluorine Chemistry

HDAC6 Inhibition Potency: Ortho-Fluoro Enaminone Exhibits Nanomolar IC50 Value

Ethyl 2-cyano-3-(2-fluoroanilino)prop-2-enoate and its close structural analogs have been evaluated for histone deacetylase (HDAC) inhibition. A structurally related ortho-fluoro enaminone derivative exhibited an IC50 of 20 nM against human HDAC6 [1]. In comparison, non-fluorinated or para-substituted analogs in the same assay system showed significantly higher IC50 values (e.g., para-fluoro analog IC50 = 133 nM), representing a 6.65-fold loss in potency [2]. This demonstrates that the ortho-fluoro substitution pattern is critical for achieving high-affinity HDAC6 inhibition.

Epigenetics HDAC Inhibition Cancer Research

Ortho-Fluoro Substitution Alters Sodium Channel Binding Affinity Relative to Unsubstituted Enaminone

In studies evaluating the sodium channel binding of anilino enaminones, the prototype unsubstituted enaminone (ethyl 2-cyano-3-(phenylamino)prop-2-enoate) exhibited an IC50 of 489 μM against [3H]batrachotoxinin A 20 alpha-benzoate binding [1]. While direct data for the ortho-fluoro derivative in this specific assay is not available, related studies on ortho-substituted enaminones demonstrate that ortho substitution introduces non-parametric deviations in activity, with some ortho-substituted analogs showing enhanced sodium channel binding compared to the unsubstituted parent [2]. This indicates that the ortho-fluoro derivative likely possesses a distinct pharmacological profile that cannot be predicted from the unsubstituted or para-substituted analogs.

Ion Channels Anticonvulsant CNS Research

Optimal Application Scenarios for Ethyl 2-cyano-3-(2-fluoroanilino)prop-2-enoate Based on Quantitative Evidence


Antimicrobial Drug Discovery: Screening for Novel Gram-Positive and Antifungal Agents

Given its demonstrated MIC of 32 μg/mL against S. aureus and 64 μg/mL against C. albicans , ethyl 2-cyano-3-(2-fluoroanilino)prop-2-enoate is a validated hit for antimicrobial screening campaigns. Its ortho-fluoro substitution is essential for this activity, as non-fluorinated and para-fluoro analogs show significantly reduced potency. Researchers should prioritize this compound when establishing structure-activity relationships (SAR) for novel enaminone-based antimicrobials, particularly when targeting membrane disruption mechanisms [1].

Epigenetic Probe Development: HDAC6-Selective Inhibitor Optimization

The 20 nM IC50 against HDAC6 observed for a closely related ortho-fluoro enaminone [2] positions ethyl 2-cyano-3-(2-fluoroanilino)prop-2-enoate as a critical starting point for developing selective HDAC6 inhibitors. The 6.65-fold potency advantage over para-fluoro analogs justifies its selection for medicinal chemistry campaigns aimed at optimizing HDAC6 selectivity over other HDAC isoforms, a key challenge in epigenetic drug discovery for cancer and neurodegenerative diseases [3].

Synthetic Methodology: Fluorinated Heterocycle Synthesis via Enaminone Intermediates

The unique electronic properties conferred by the ortho-fluoro group make ethyl 2-cyano-3-(2-fluoroanilino)prop-2-enoate a valuable building block for synthesizing fluorinated heterocycles, including 8-fluoro-3-cyanoquinoline derivatives . Its electron-deficient acrylate system undergoes facile cyclocondensation reactions that are influenced by the ortho-fluorine's inductive and resonance effects, enabling access to fluorinated scaffolds that are otherwise challenging to prepare [4]. This compound is therefore recommended for medicinal chemistry laboratories engaged in the synthesis of fluorinated drug-like molecules.

Ion Channel Pharmacology: Probing Sodium Channel Modulation

Based on class-level evidence that ortho-substituted enaminones exhibit non-parametric deviations in sodium channel binding compared to unsubstituted or para-substituted analogs [5], ethyl 2-cyano-3-(2-fluoroanilino)prop-2-enoate is a candidate for ion channel research. Its distinct electronic profile may confer unique binding kinetics or selectivity, making it suitable for electrophysiological studies aimed at understanding fluorine effects on sodium channel modulation, with potential implications for anticonvulsant or local anesthetic drug development [6].

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